molecular formula C53H74N14O13 B12295150 1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid

1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid

Cat. No.: B12295150
M. Wt: 1115.2 g/mol
InChI Key: DELQHVDKODCAJT-UHFFFAOYSA-N
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Description

The compound “1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common techniques used in the synthesis include peptide coupling reactions, amidation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of such a complex compound would require advanced equipment and precise control of reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

    Substitution: The indole group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying protein-ligand interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]
  • 1-[2-[(2-amino-4-carboxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]

Uniqueness

The uniqueness of the compound lies in its complex structure, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it may exhibit enhanced stability, specificity, or activity in certain contexts.

Properties

Molecular Formula

C53H74N14O13

Molecular Weight

1115.2 g/mol

IUPAC Name

1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)

InChI Key

DELQHVDKODCAJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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